molecular formula C17H16N2O B11041663 2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine

2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine

Cat. No.: B11041663
M. Wt: 264.32 g/mol
InChI Key: KEPWYKBQWJYLMT-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine is a heterocyclic compound that features a fused furan and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with furan-based intermediates under acidic or basic conditions. For example, the reaction of 2-phenylfuran with aniline derivatives in the presence of a Lewis acid catalyst such as stannic chloride or indium chloride can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine lies in its specific ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

2-phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine

InChI

InChI=1S/C17H16N2O/c18-16-12-8-4-5-9-14(12)19-17-13(16)10-15(20-17)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,18,19)

InChI Key

KEPWYKBQWJYLMT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3C=C(OC3=N2)C4=CC=CC=C4)N

Origin of Product

United States

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